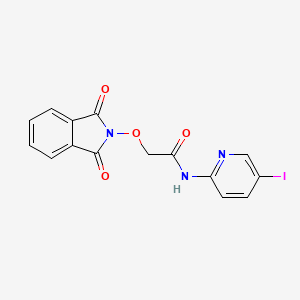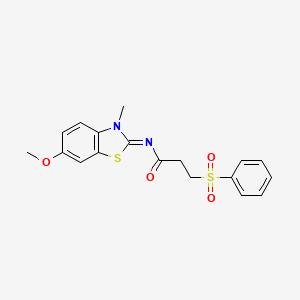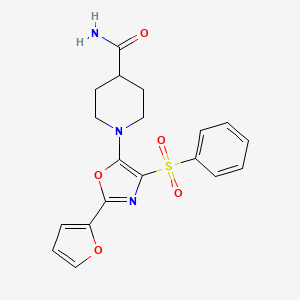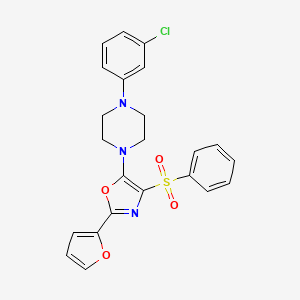![molecular formula C24H19ClN6O3 B2538645 N-(2-クロロ-4-メチルフェニル)-2-{8-[3-(4-メチルフェニル)-1,2,4-オキサジアゾール-5-イル]-3-オキソ-2H,3H-[1,2,4]トリアゾロ[4,3-a]ピリジン-2-イル}アセトアミド CAS No. 1112306-31-6](/img/structure/B2538645.png)
N-(2-クロロ-4-メチルフェニル)-2-{8-[3-(4-メチルフェニル)-1,2,4-オキサジアゾール-5-イル]-3-オキソ-2H,3H-[1,2,4]トリアゾロ[4,3-a]ピリジン-2-イル}アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-chlorophenyl)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine" is a pyrazolo[3,4-d]pyrimidine derivative, which is a class of compounds known for exhibiting affinity to A1 adenosine receptors. These compounds are structurally related to purines and have been explored for various biological activities, including antiaggregating and antimicrobial properties .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of related compounds has been reported using reactions with isothiocyanate, amines, and other reagents in solvents like dry tetrahydrofuran . The choice of substituents at different positions on the pyrazolo[3,4-d]pyrimidine core can significantly influence the biological activity of these compounds .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of non-covalent interactions, which can include hydrogen bonds, van der Waals interactions, and steric effects. These interactions are crucial for the stability and biological activity of the compounds. Techniques such as single crystal X-ray diffraction and quantum chemical calculations are employed to study these interactions and the overall molecular structure .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[3,4-d]pyrimidine derivatives can be influenced by the presence of various functional groups. For example, the presence of a chlorophenyl group can enhance the activity at A1 adenosine receptors, as seen in related compounds . The reactivity can also be tailored by introducing different substituents, which can lead to a variety of biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular
科学的研究の応用
抗菌活性
この化合物は、その抗菌特性について調査されてきました。 Uwabagiraらの研究では、N-(2-クロロ-4-メチルフェニル)-2-{8-[3-(4-メチルフェニル)-1,2,4-オキサジアゾール-5-イル]-3-オキソ-2H,3H-[1,2,4]トリアゾロ[4,3-a]ピリジン-2-イル}アセトアミドは、黄色ブドウ球菌とChromobacterium violaceumの両方に対してin vitroで抗菌活性を示しました 。さらなる研究では、新規抗菌剤としての可能性を探ることができます。
チアゾール化学
この化合物は、チアゾール誘導体の生成に好ましい方法であるハントッシェチアゾール合成によって合成されます。チアゾールは、いくつかの薬物がこの骨格から誘導されているため、創薬において重要な役割を果たしています。 例としては、スルファチアゾール(抗菌剤)、アバファンギン(抗真菌剤)、抗レトロウイルス剤(リトナビルなど)、抗腫瘍剤(ブレオマイシンやチアゾフリンなど)があります 。構造活性相関を調査することにより、新規薬物候補を見つけることができるかもしれません。
抗ウイルス可能性
HIV感染に対するチアゾール系薬物の成功を考えると、この化合物の抗ウイルス可能性を調べることは正当化されます。 市販の抗菌薬であるニタゾキサニドは、H. pyloriに対して有効性を示し、メトロニダゾールとの交差耐性を示さなかった 。N-(2-クロロ-4-メチルフェニル)-2-{8-[3-(4-メチルフェニル)-1,2,4-オキサジアゾール-5-イル]-3-オキソ-2H,3H-[1,2,4]トリアゾロ[4,3-a]ピリジン-2-イル}アセトアミドが同様の抗ウイルス効果を示すかどうかを調査することは有益かもしれません。
抗がん特性
チアゾール誘導体は、がん治療において有望な結果を示しています。 例えば、市販の抗炎症薬であるダルブフェロンは、肺がん細胞の増殖を阻害します 。この化合物ががん細胞株に与える影響とその作用機序を調査することで、抗がん剤としての可能性が明らかになるかもしれません。
高血圧とアレルギー
チアゾールは、高血圧とアレルギーの治療にも研究されています。 N-(2-クロロ-4-メチルフェニル)-2-{8-[3-(4-メチルフェニル)-1,2,4-オキサジアゾール-5-イル]-3-オキソ-2H,3H-[1,2,4]トリアゾロ[4,3-a]ピリジン-2-イル}アセトアミドがこれらの状態に影響を与えるかどうかを調査することは、貴重な洞察を提供する可能性があります 。
作用機序
Target of action
Compounds with similar structures often target proteins involved in cell signaling, such as kinases or G-protein coupled receptors. The specific target would depend on the exact structure of the compound and the cellular context .
Mode of action
These compounds might interact with their targets by binding to the active site or a regulatory site of the protein, thereby modulating its activity. This could result in the activation or inhibition of the protein’s function .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. For example, if the target is a kinase, the compound could affect signaling pathways involved in cell growth and proliferation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds would depend on their chemical properties, such as solubility and stability. These properties could influence the bioavailability of the compound .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cell behavior .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN6O3/c1-14-5-8-16(9-6-14)21-27-23(34-29-21)17-4-3-11-30-22(17)28-31(24(30)33)13-20(32)26-19-10-7-15(2)12-18(19)25/h3-12H,13H2,1-2H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPUAYHXZYLRFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)NC5=C(C=C(C=C5)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2538563.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2538569.png)
![Lithium 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2538570.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2538571.png)

![7-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2538575.png)

![4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2538579.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate](/img/structure/B2538580.png)

![tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B2538583.png)
